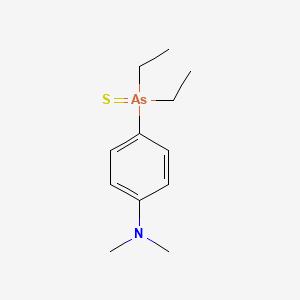
4-(Diethylarsorothioyl)-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Diethylarsorothioyl)-N,N-dimethylaniline: is an organoarsenic compound characterized by the presence of an arsenic atom bonded to a sulfur atom and a diethyl group, along with a dimethylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diethylarsorothioyl)-N,N-dimethylaniline typically involves the reaction of N,N-dimethylaniline with diethylarsorothioyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the arsenic compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(Diethylarsorothioyl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The arsenic atom can be oxidized to form arsenic(V) compounds.
Reduction: The compound can be reduced to form arsenic(III) derivatives.
Substitution: The dimethylaniline moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.
Major Products Formed:
Oxidation: Formation of arsenic(V) oxides or sulfides.
Reduction: Formation of arsenic(III) compounds.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Chemistry: 4-(Diethylarsorothioyl)-N,N-dimethylaniline is used as a reagent in organic synthesis, particularly in the formation of organoarsenic compounds. It serves as a precursor for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as an antimicrobial agent. Its arsenic content makes it effective against certain bacteria and fungi.
Medicine: The compound is investigated for its potential use in chemotherapy due to its ability to interact with biological molecules and disrupt cellular processes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 4-(Diethylarsorothioyl)-N,N-dimethylaniline involves the interaction of the arsenic atom with biological molecules. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can result in cell death. The molecular targets include enzymes involved in cellular respiration and DNA synthesis.
Comparison with Similar Compounds
- 4-(Diethylarsorothioyl)-N,N-diethylaniline
- 4-(Diethylarsorothioyl)-N,N-dimethylbenzeneamine
- 4-(Diethylarsorothioyl)-N,N-dimethylphenylamine
Comparison: 4-(Diethylarsorothioyl)-N,N-dimethylaniline is unique due to its specific combination of the diethylarsorothioyl group and the dimethylaniline moiety. This combination imparts distinct chemical properties, such as reactivity and stability, which are not observed in similar compounds. The presence of the dimethylaniline group enhances its solubility in organic solvents and its ability to participate in electrophilic aromatic substitution reactions.
Properties
CAS No. |
39078-19-8 |
|---|---|
Molecular Formula |
C12H20AsNS |
Molecular Weight |
285.28 g/mol |
IUPAC Name |
4-diethylarsinothioyl-N,N-dimethylaniline |
InChI |
InChI=1S/C12H20AsNS/c1-5-13(15,6-2)11-7-9-12(10-8-11)14(3)4/h7-10H,5-6H2,1-4H3 |
InChI Key |
PUAVBDLZWWKUFA-UHFFFAOYSA-N |
Canonical SMILES |
CC[As](=S)(CC)C1=CC=C(C=C1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















